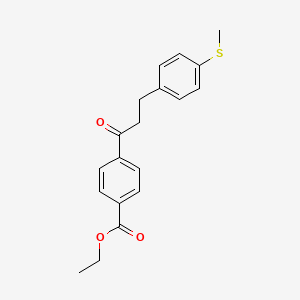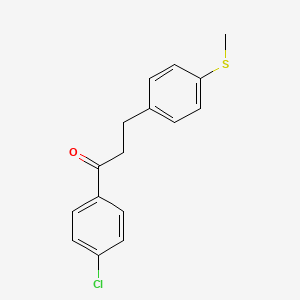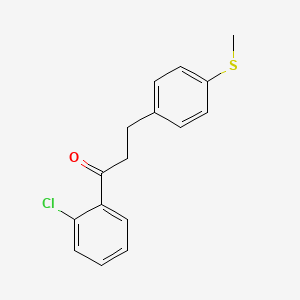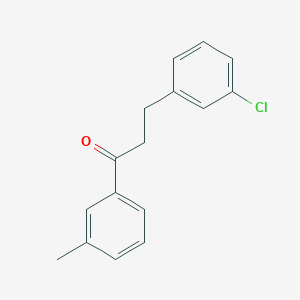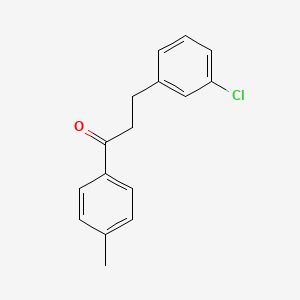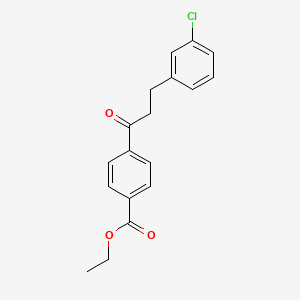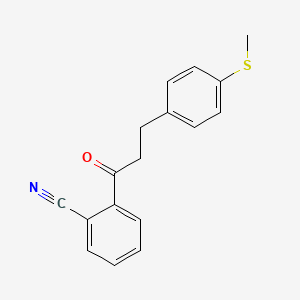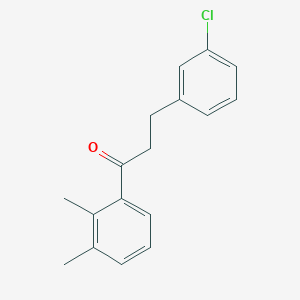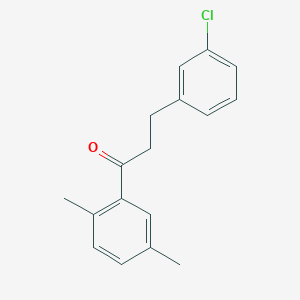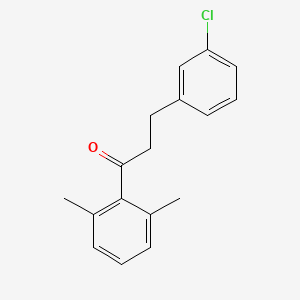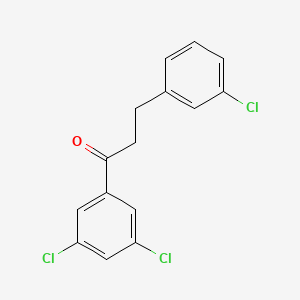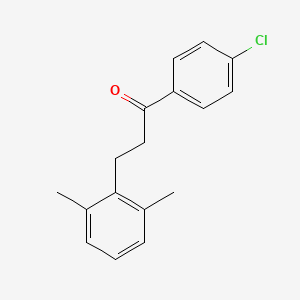
4'-Chloro-3-(2,6-dimethylphenyl)propiophenone
説明
The compound 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a chemical entity that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties of this compound.
Synthesis Analysis
The synthesis of related chlorophenyl compounds has been reported using different methods. For instance, the synthesis of (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one was achieved using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH . This suggests that similar solvent-free methods could potentially be applied to synthesize this compound, with the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been characterized using various techniques. For example, the crystal structure of a related compound was determined by X-ray single-crystal diffraction, revealing the presence of intramolecular hydrogen bonds and different conformations of the cyclohexenone rings . The dihedral angles between the chlorophenyl ring and the central propenone unit in similar compounds have been reported, which provides insight into the potential molecular geometry of this compound .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds under chlorination conditions has been studied, showing the formation of various chlorination products and the modification of methyl groups on the phenol rings . This indicates that this compound may also undergo similar reactions under chlorination, leading to a range of possible derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be inferred from computational studies such as DFT calculations, which provide information on vibrational spectra, molecular parameters, and intramolecular charge transfer . These studies can be used to predict the properties of this compound, such as bond lengths, bond angles, and electronic properties.
科学的研究の応用
Advanced Oxidation Processes for Antimicrobial Compound Degradation
Research has demonstrated the effectiveness of UV and UV/persulfate (UV/PS) advanced oxidation processes in degrading antimicrobial compounds, including chlorinated phenols similar to 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone. These processes can significantly reduce the persistence and potential toxicity of such compounds in aquatic environments. The study provides a comprehensive examination of the kinetics, mechanisms, and toxicity evolution of these degradation pathways, indicating a promising application for water treatment technologies (Wei Li et al., 2020).
Synthetic Applications in Organic Chemistry
The compound and its derivatives have been explored in organic synthesis, such as in the formation of highly functionalized 2-oxo-2H-chromenes (coumarins) from reactions with dimethyl acetylenedicarboxylate. This illustrates the compound's versatility as a building block in synthetic organic chemistry, contributing to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (I. Yavari et al., 2004).
Environmental Remediation
Studies on photocatalytic degradation of chlorophenols, including derivatives of this compound, highlight the potential of photocatalysis in treating soil and water contaminated with chlorophenols. The research demonstrates that TiO2 photocatalysis can effectively degrade chlorophenols in soil washing wastes, which could be a valuable tool for environmental remediation efforts (M. Davezza et al., 2013).
Polymer Science and Material Chemistry
The interactions of 2,6-dimethylphenol derivatives with various chemical agents have been investigated for the synthesis of new materials and polymers. For instance, the condensation reactions involving such compounds have led to the development of novel polymers with potential applications in plastics and other materials. This area of research shows the compound's utility in creating new materials with desirable properties for industrial and commercial applications (R. V. Helden et al., 2010).
Sorption and Removal of Environmental Pollutants
The sorptive properties of polymers and resins towards phenols, including this compound derivatives, have been explored for environmental cleanup. Research in this area suggests that these materials can effectively remove phenolic compounds from aqueous solutions, offering a practical approach for purifying water contaminated with industrial pollutants (Y. Ku & K. C. Lee, 2000).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COURPEMICRDGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644787 | |
| Record name | 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-73-9 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



